Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride
CAS No.: 1322616-35-2
Cat. No.: VC7837162
Molecular Formula: C13H12ClFN4O5
Molecular Weight: 358.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1322616-35-2 |
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Molecular Formula | C13H12ClFN4O5 |
Molecular Weight | 358.71 |
IUPAC Name | methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate;hydrochloride |
Standard InChI | InChI=1S/C13H11FN4O5.ClH/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22;/h3-4,6H,5H2,1-2H3;1H |
Standard InChI Key | MKZYHPMXDLZFKB-UHFFFAOYSA-N |
SMILES | CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl |
Canonical SMILES | CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl |
Introduction
Chemical Identity
Chemical Name:
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride.
IUPAC Name:
Methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate; hydrochloride .
Molecular Weight:
358.71 g/mol .
Structural Features
The compound features a benzoate core substituted with fluorine, nitro, and methyl ester groups. It also contains a triazole ring attached via an acetyl linkage. The hydrochloride salt enhances its solubility and stability.
Key Structural Elements:
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Fluorine Substitution: Enhances lipophilicity and bioavailability.
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Nitro Group: Often associated with biological activity.
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Triazole Ring: Commonly found in pharmacologically active compounds.
SMILES Notation:
CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2N+[O-])F)C(=O)OC.Cl .
Synthesis
The synthesis of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride involves:
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Formation of the triazole-acetyl intermediate through coupling reactions.
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Introduction of the benzoate core with fluorine and nitro substitutions.
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Conversion to the hydrochloride salt for improved stability and solubility.
Applications and Research Potential
This compound is primarily studied for its potential in drug development due to its unique structural features:
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Pharmacological Activity:
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The triazole ring is a known pharmacophore in antifungal, antiviral, and anticancer drugs.
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Fluorine substitution often improves metabolic stability and receptor binding affinity.
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Chemical Research:
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Used as a precursor in synthesizing derivatives for biological screening.
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The nitro group allows further functionalization for diverse applications.
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Comparison with Parent Compound
The parent compound (methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate) differs from the hydrochloride salt primarily in solubility and stability properties:
Feature | Parent Compound | Hydrochloride Salt |
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Solubility | Limited in water | Enhanced due to HCl addition . |
Stability | Moderate under standard conditions | Improved under humid conditions . |
Research Data Gaps
While the compound's structure suggests promising biological activity:
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No direct pharmacological or toxicological data are currently available.
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Further studies are needed to evaluate its efficacy against specific biological targets.
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